

# In-Depth Technical Guide: LEB-03-145 Target Identification and Validation

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## Compound of Interest

Compound Name: LEB-03-145

Cat. No.: B12402045

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target identification and validation of **LEB-03-145**, a novel deubiquitinase-targeting chimera (DUBTAC). The information presented is collated from the primary scientific literature to support further research and development in the field of targeted protein stabilization.

## Introduction to LEB-03-145

**LEB-03-145** is a chemical probe designed to induce the stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. It is classified as a WEE1 DUBTAC, a heterobifunctional molecule that recruits a deubiquitinase to a specific protein target, thereby preventing its proteasomal degradation.

Structurally, **LEB-03-145** is composed of three key components:

- A WEE1 Ligand: The molecule utilizes AZD1775 (Adavosertib), a known and potent inhibitor of WEE1 kinase.
- A Deubiquitinase Recruiter: It incorporates EN523, a covalent ligand that engages the deubiquitinase OTUB1.
- A Linker: A C5 alkyl linker connects the WEE1 ligand and the OTUB1 recruiter, optimizing the formation of a ternary complex between WEE1, OTUB1, and **LEB-03-145**.

The primary research describing **LEB-03-145** and the DUBTAC platform was published by Henning NJ, et al. in Nature Chemical Biology in 2022, titled "Deubiquitinase-targeting chimeras for targeted protein stabilization."

## Target Identification and Mechanism of Action

The designated target of **LEB-03-145** is the WEE1 G2 checkpoint kinase. The mechanism of action is not based on the inhibition of WEE1's kinase activity, but rather on its stabilization at the protein level.

The validation of this mechanism was demonstrated through a series of experiments that showed **LEB-03-145** and its analogs could increase the intracellular levels of WEE1 protein. This targeted protein stabilization is achieved by hijacking the cellular deubiquitination machinery. The EN523 component of **LEB-03-145** binds to the deubiquitinase OTUB1, and the AZD1775 moiety binds to WEE1. This induced proximity facilitates the removal of ubiquitin chains from WEE1 by OTUB1, sparing it from degradation by the proteasome and leading to its accumulation in the cell.

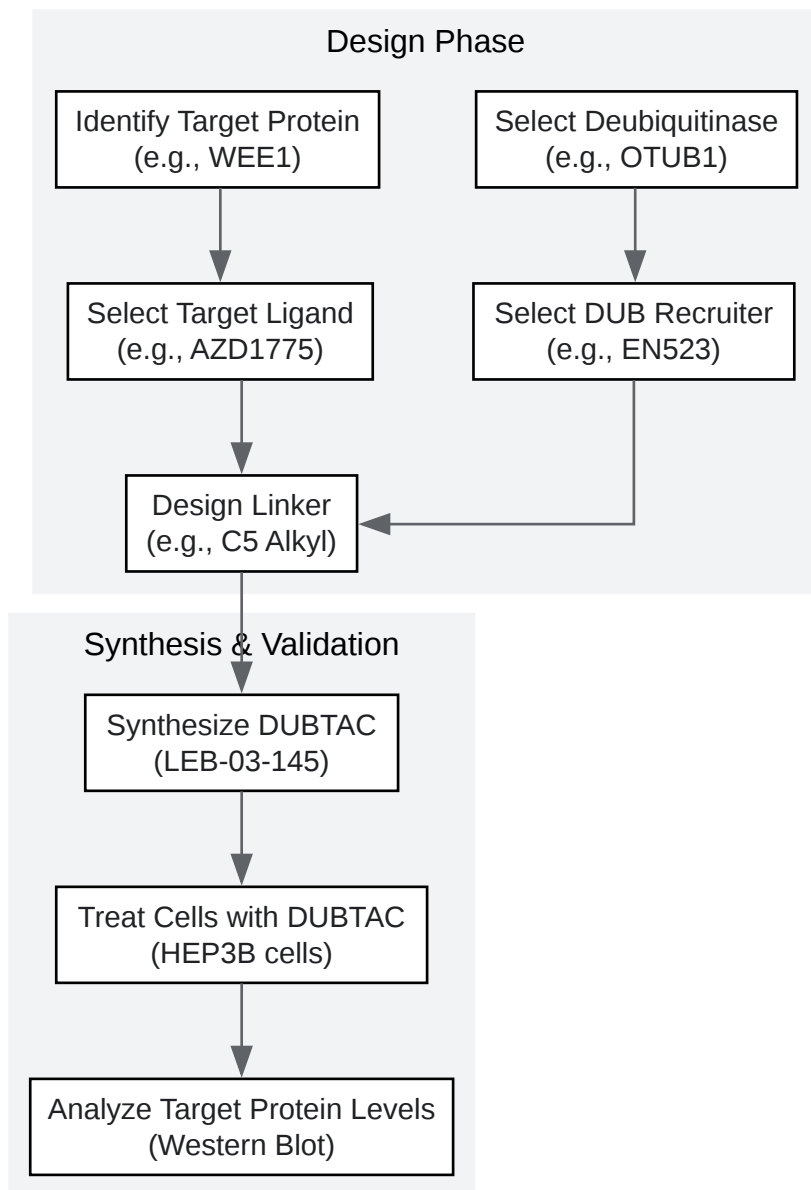
## Signaling Pathway and Experimental Workflow

The development and validation of **LEB-03-145** involved a logical experimental workflow designed to test the hypothesis of targeted protein stabilization.

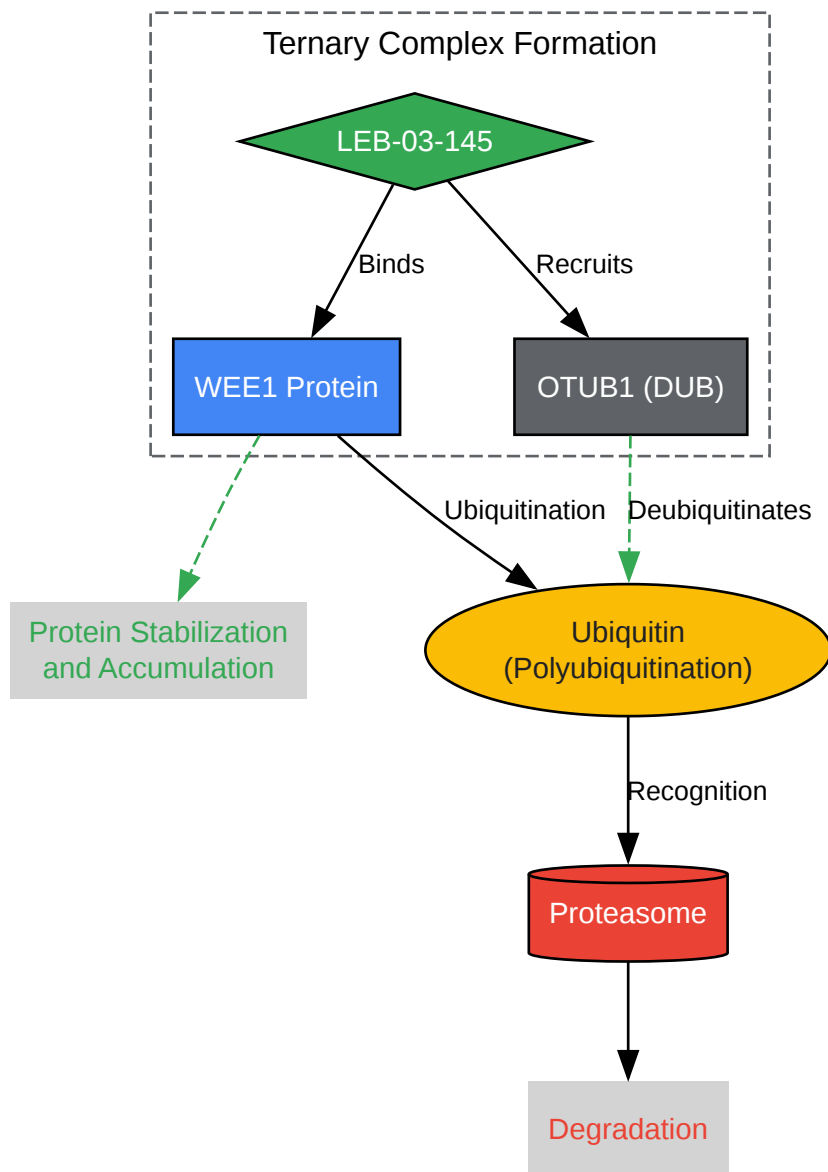
## DUBTAC Conceptual Workflow

The core concept of the DUBTAC platform is to link a target-binding ligand to a DUB-recruiting ligand. This workflow illustrates the progression from conceptualization to experimental validation.

## Conceptual Workflow of DUBTAC Development



## LEB-03-145 Mechanism of Action

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- To cite this document: BenchChem. [In-Depth Technical Guide: LEB-03-145 Target Identification and Validation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12402045#leb-03-145-target-identification-and-validation\]](https://www.benchchem.com/product/b12402045#leb-03-145-target-identification-and-validation)

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